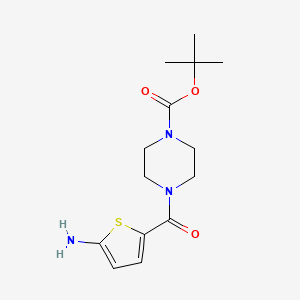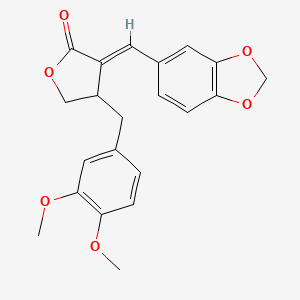
Ertugliflozin 3-O-beta glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ertugliflozin 3-O-beta glucuronide is a pharmacologically inactive metabolite of ertugliflozin, a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). Ertugliflozin is used in the treatment of type 2 diabetes mellitus by promoting the excretion of glucose through urine. The 3-O-beta glucuronide form is one of the primary circulating metabolites of ertugliflozin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ertugliflozin 3-O-beta glucuronide is synthesized through the glucuronidation of ertugliflozin. This process is primarily mediated by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A9 and UGT2B7 . The reaction involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group at the 3-position of ertugliflozin.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of human liver microsomes (HLMs) or recombinant UGT enzymes to catalyze the glucuronidation reaction. The reaction conditions typically include a buffer solution, UDPGA as the glucuronic acid donor, and the presence of cofactors to enhance enzyme activity .
Análisis De Reacciones Químicas
Types of Reactions: Ertugliflozin 3-O-beta glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction does not involve oxidation, reduction, or substitution reactions commonly seen in other metabolic pathways .
Common Reagents and Conditions: The glucuronidation reaction requires UDPGA as the glucuronic acid donor and UGT enzymes as catalysts. The reaction is typically carried out in a buffer solution at physiological pH and temperature to mimic the conditions in the human liver .
Major Products: The major product of the glucuronidation reaction is this compound itself. This metabolite is pharmacologically inactive and is excreted in the urine .
Aplicaciones Científicas De Investigación
Ertugliflozin 3-O-beta glucuronide is primarily studied in the context of drug metabolism and pharmacokinetics. It serves as a marker for the metabolic pathway of ertugliflozin and helps in understanding the drug’s clearance and excretion profiles. Additionally, research on this metabolite contributes to the development of safer and more effective SGLT2 inhibitors for the treatment of type 2 diabetes mellitus .
Mecanismo De Acción
As a metabolite, ertugliflozin 3-O-beta glucuronide does not exert any pharmacological effects. The parent compound, ertugliflozin, inhibits SGLT2 in the proximal tubules of the kidneys, reducing glucose reabsorption and promoting glucose excretion through urine. The glucuronidation of ertugliflozin to form the 3-O-beta glucuronide metabolite is a detoxification process that facilitates the excretion of the drug .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other glucuronide metabolites of SGLT2 inhibitors, such as canagliflozin 3-O-beta glucuronide and dapagliflozin 3-O-beta glucuronide .
Uniqueness: Ertugliflozin 3-O-beta glucuronide is unique in its specific metabolic pathway and the enzymes involved in its formation. While other SGLT2 inhibitors also undergo glucuronidation, the specific UGT enzymes and the position of glucuronidation can vary, leading to differences in pharmacokinetics and excretion profiles .
Propiedades
Fórmula molecular |
C28H33ClO13 |
|---|---|
Peso molecular |
613.0 g/mol |
Nombre IUPAC |
6-[[5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,4-dihydroxy-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H33ClO13/c1-2-38-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)29)28-24(35)22(23(34)27(11-30,42-28)12-39-28)41-26-20(33)18(31)19(32)21(40-26)25(36)37/h3-8,10,18-24,26,30-35H,2,9,11-12H2,1H3,(H,36,37) |
Clave InChI |
NCWJAFYOAQFTQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)





![rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B12309838.png)




![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12309873.png)
